Heptanoylcarnitine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

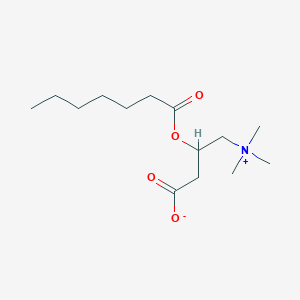

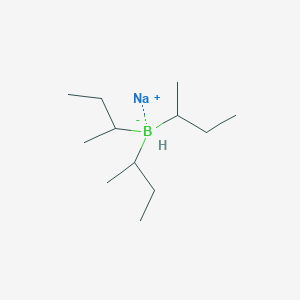

O-heptanoylcarnitine is an O-acylcarnitine that is the O-heptanoyl derivative of carnitine. It has a role as a metabolite. It is an O-acylcarnitine, a carboxylic ester and an ammonium betaine. It derives from a heptanoic acid.

3-Hydroxy-9Z-octadecenoylcarnitine belongs to the class of organic compounds known as beta hydroxy acids and derivatives. Beta hydroxy acids and derivatives are compounds containing a carboxylic acid substituted with a hydroxyl group on the C3 carbon atom. 3-Hydroxy-9Z-octadecenoylcarnitine is considered to be a practically insoluble (in water) and relatively neutral molecule.

Scientific Research Applications

1. Metabolic Disorders and Energy Deficiency Treatments

Heptanoylcarnitine (as part of triheptanoin) is used in treating long-chain fatty acid oxidation disorders (LC-FAOD) and carnitine-acylcarnitine translocase (CACT) deficiency. These conditions lead to severe energy deficiency, and triheptanoin, composed of heptanoylcarnitine, acts as an alternative energy source to alleviate symptoms and improve patient outcomes. It has been shown to reduce the frequency of clinical complications, improve survival rates, and allow patients to return to normal physical activities, including strenuous sports (Roe et al., 2015), (Roe et al., 2008).

2. Anticonvulsant Properties

Research has explored the anticonvulsant properties of triheptanoin, which is metabolized to heptanoylcarnitine. It's found to have a unique anticonvulsant profile in mouse seizure models, suggesting potential clinical applications for the treatment of epilepsy and other neurological disorders. The mechanism is thought to involve anaplerosis, the refilling of the tricarboxylic acid cycle, providing an energy boost to brain cells (Borges & Sonnewald, 2012), (Thomas et al., 2012).

3. Biomarker for Metabolic Diseases

Heptanoylcarnitine and its derivatives have been identified as biomarkers in metabolic studies. For example, differential levels of medium-/long-chain acylcarnitines, including heptanoylcarnitine, have been observed in urine samples from non-small cell lung carcinoma patients compared to healthy controls, indicating their potential role in disease screening and diagnosis (Wu et al., 2014).

4. Novel Diagnostic Techniques

Heptanoylcarnitine is a subject of research for novel diagnostic techniques. For instance, the characterization of cis-3,4-methylene-heptanoylcarnitine has improved the understanding of certain acylcarnitines in human urine, enhancing the diagnostic capability for specific inherited metabolic diseases (Yang et al., 2007).

5. Neuroprotective and Therapeutic Applications

Research has highlighted the potential neuroprotective roles of acylcarnitines, including heptanoylcarnitine, in brain health. They might contribute to lipid synthesis, membrane composition, gene modulation, mitochondrial function enhancement, antioxidant activity, and cholinergic neurotransmission, suggesting their therapeutic potential in treating neurological diseases (Jones et al., 2010).

properties

Molecular Formula |

C14H27NO4 |

|---|---|

Molecular Weight |

273.37 g/mol |

IUPAC Name |

3-heptanoyloxy-4-(trimethylazaniumyl)butanoate |

InChI |

InChI=1S/C14H27NO4/c1-5-6-7-8-9-14(18)19-12(10-13(16)17)11-15(2,3)4/h12H,5-11H2,1-4H3 |

InChI Key |

VDPCTFWULDLKHT-UHFFFAOYSA-N |

SMILES |

CCCCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C |

Canonical SMILES |

CCCCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C |

physical_description |

Solid |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(1R,2R,4S,7S,8S,12R,13R)-7-(furan-3-yl)-1,8,12,17,17-pentamethyl-5,15,20-trioxo-3,6,16-trioxapentacyclo[9.9.0.02,4.02,8.012,18]icosan-13-yl] acetate](/img/structure/B1235150.png)

![(3S,3'S,4'R,6'S,8'R,8'aR)-6'-[2-(2-hydroxyethoxy)phenyl]-8'-[oxo-[4-(2-pyrimidinyl)-1-piperazinyl]methyl]-3',4'-diphenylspiro[1H-indole-3,7'-4,6,8,8a-tetrahydro-3H-pyrrolo[2,1-c][1,4]oxazine]-1',2-dione](/img/structure/B1235152.png)

![(3R,3'R,4'S,6'R,8'S,8'aS)-8'-[1-azocanyl(oxo)methyl]-6'-[2-(2-hydroxyethoxy)phenyl]-5-[2-(4-methoxyphenyl)ethynyl]-3',4'-diphenylspiro[1H-indole-3,7'-4,6,8,8a-tetrahydro-3H-pyrrolo[2,1-c][1,4]oxazine]-1',2-dione](/img/structure/B1235153.png)

![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-N'-[(E)-{4-[(3-methylbenzyl)oxy]phenyl}methylidene]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B1235158.png)

![N-(2-methylcyclohexyl)-5-phenyl-7-(trifluoromethyl)-3-pyrazolo[1,5-a]pyrimidinecarboxamide](/img/structure/B1235165.png)

![2-[[3-[2-(diethylamino)ethyl]-4-oxo-[1]benzothiolo[3,2-d]pyrimidin-2-yl]thio]-N-(phenylmethyl)acetamide](/img/structure/B1235166.png)

![[(E)-2-[(3aR,4R,6R,6aS,7R,9aR,9bR)-7-acetyloxy-9-methyl-3-methylidene-2-oxospiro[4,5,6a,7,9a,9b-hexahydro-3aH-azuleno[4,5-b]furan-6,2'-oxirane]-4-yl]oxycarbonylbut-2-enyl] (E)-2-(hydroxymethyl)but-2-enoate](/img/structure/B1235173.png)